Structural Novelty: Benzoxepinone Core Distinguishes Rheumone B from Common Anthraquinones
Rheumone B's IUPAC name is 11-hydroxy-8-methoxy-4-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one, which reveals a 5H-benzo[h][2]benzoxepin-1-one core structure with a glycosidic substituent [1]. This structure differs fundamentally from the anthraquinone scaffold common to comparator compounds such as emodin (C15H10O5, 9,10-anthracenedione core), physcion (C16H12O5, methoxy-substituted anthraquinone), and rhein (C15H8O6, carboxy-substituted anthraquinone) . The distinct carbon framework count (C22 vs. C15-C16 for anthraquinones) and the presence of a lactone-containing benzoxepinone ring system represent a separate natural product class, as documented in the original isolation and characterization report [1].
| Evidence Dimension | Chemical scaffold and core skeleton |
|---|---|
| Target Compound Data | C22H24O10; 5H-benzo[h][2]benzoxepin-1-one core with glucose moiety |
| Comparator Or Baseline | Emodin: C15H10O5, 9,10-anthracenedione core; Physcion: C16H12O5, methoxy-anthraquinone core; Rhein: C15H8O6, carboxy-anthraquinone core |
| Quantified Difference | Different carbon skeleton class; Rheumone B is a benzoxepinone glycoside, comparators are anthraquinone aglycones |
| Conditions | Structure elucidation by NMR and MS; phytochemical investigation of R. nobile |
Why This Matters
For researchers requiring a benzoxepinone glycoside rather than an anthraquinone scaffold, Rheumone B is not interchangeable with emodin, physcion, or rhein standards, directly impacting experimental design and procurement decisions.
- [1] Ye Fei, et al. Phenolic constituents from Rheum nobile and their antioxidant activity. Natural Product Research. 2017 Dec;31(24):2842-2849. View Source
